molecular formula C18H33AsS B14624571 Tricyclohexyl(sulfanylidene)-lambda~5~-arsane CAS No. 54666-67-0

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane

Katalognummer: B14624571
CAS-Nummer: 54666-67-0
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: NCILBNHNKIDLAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is a unique organoarsenic compound characterized by its three cyclohexyl groups attached to an arsenic atom, which is also bonded to a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tricyclohexyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of cyclohexyl Grignard reagents with arsenic trihalides. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3C6H11MgBr+AsCl3(C6H11)3As+3MgBrCl3 \text{C}_6\text{H}_{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}_6\text{H}_{11})_3\text{As} + 3 \text{MgBrCl} 3C6​H11​MgBr+AsCl3​→(C6​H11​)3​As+3MgBrCl

The resulting tricyclohexylarsane can then be treated with sulfur to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent arsane.

    Substitution: The cyclohexyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and organolithium compounds are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tricyclohexylarsane.

    Substitution: Various substituted arsanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:

    Chemistry: Used as a ligand in organometallic chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of tricyclohexyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets through its arsenic and sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metals and other organic molecules underlies its utility in catalysis and materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tricyclohexylphosphine: Similar in structure but contains phosphorus instead of arsenic.

    Triphenylarsine: Contains phenyl groups instead of cyclohexyl groups.

    Tricyclohexylamine: Contains nitrogen instead of arsenic.

Uniqueness

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

54666-67-0

Molekularformel

C18H33AsS

Molekulargewicht

356.4 g/mol

IUPAC-Name

tricyclohexyl(sulfanylidene)-λ5-arsane

InChI

InChI=1S/C18H33AsS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2

InChI-Schlüssel

NCILBNHNKIDLAA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)[As](=S)(C2CCCCC2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.